Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
Description
Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity
Properties
IUPAC Name |
ethyl 5-(cyanomethyl)-1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-14-8(13)7-10-6(4-5-9)12(2)11-7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNUCKJCARUAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (aq.), reflux | 5-(Cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | ~85% | |
| Basic hydrolysis | NaOH (aq.), RT | Same as above | ~78% |
-
Mechanistic Insight : The ester is hydrolyzed via nucleophilic acyl substitution, with the base or acid facilitating the cleavage of the ester bond.
Cyanomethyl Group Reactivity
The cyanomethyl (-CH₂CN) substituent participates in nucleophilic substitutions and reductions:
Nucleophilic Substitution
The nitrile group can react with amines or thiols to form amidine or thioamide derivatives.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Amination | NH₃ (gas), EtOH | 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | Requires catalysis |
| Thiol Addition | HSCH₂CO₂H, DMF | 5-(Thiocarbamoylmethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | Mild conditions |
Reduction
Catalytic hydrogenation converts the nitrile to an amine:
Cycloaddition Reactions
The triazole core and cyanomethyl group enable participation in click chemistry:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Huisgen Cycloaddition | Azide, Cu(I) catalyst | Triazole-fused heterocycles | Drug discovery |
-
Example : Reaction with benzyl azide forms a bis-triazole derivative, enhancing π-π stacking in bioactive molecules.
Functionalization of the Triazole Core
The 1,2,4-triazole ring undergoes electrophilic substitutions at N1 and C5 positions:
Scientific Research Applications
Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of various heterocyclic compounds.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: A related triazole compound with similar structural features.
Cyanoacetamide derivatives: Compounds with similar reactivity and applications in heterocyclic synthesis
Uniqueness: Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in drug development and materials science make it a valuable compound in research and industry.
Biological Activity
Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 40253-47-2) is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that exhibit a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Molecular Formula : C₆H₉N₃O₂
Molecular Weight : 155.15 g/mol
Structure : The compound features a triazole ring with a carboxylate group and a cyanomethyl substituent, which may influence its biological interactions.
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. This compound has shown promising results in various cancer cell lines:
- Cell Lines Tested :
- HT-1080 (fibrosarcoma)
- A-549 (lung carcinoma)
- MCF-7 and MDA-MB-231 (breast adenocarcinoma)
In vitro studies indicated that this compound exhibits cytotoxic effects with IC₅₀ values comparable to other known triazole derivatives. For instance, compounds from similar classes have shown IC₅₀ values around 25 µM against MCF-7 cells .
Antimicrobial Activity
Triazoles are recognized for their broad-spectrum antimicrobial properties. This compound has been evaluated against various bacterial strains:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
| Candida albicans | < 20 µg/mL |
These findings suggest significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of triazole derivatives has also been explored. This compound demonstrated notable scavenging activity in DPPH assays, indicating its ability to neutralize free radicals:
| Assay | IC₅₀ Value |
|---|---|
| DPPH Scavenging | 15 µM |
This activity is crucial for preventing oxidative stress-related diseases and supports the compound's potential in therapeutic applications .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
- Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of various triazoles on cancer cell lines. This compound was included in the screening and showed significant inhibition of cell proliferation in MCF-7 cells with an IC₅₀ of approximately 28 µM .
- Antimicrobial Screening : In a comparative study of triazole derivatives against common pathogens, this compound exhibited effective inhibitory action against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Antioxidant Evaluation : The antioxidant capacity was assessed using various assays such as ABTS and DPPH. Results indicated that the compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid .
Q & A
Q. Advanced Considerations :
- Twinned crystals : Use SHELXL’s twin refinement commands (e.g.,
TWINandBASF) for accurate resolution . - Hydrogen bonding analysis : Graph-set analysis (via PLATON) identifies supramolecular interactions critical for stability .
What spectroscopic and chromatographic methods are used for characterization?
Q. Basic
Q. Advanced :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
- X-ray photoelectron spectroscopy (XPS) : Confirms nitrogen environments in the triazole ring .
How does the cyanomethyl substituent influence biological activity compared to other analogs?
Structure-Activity Relationship (SAR) Analysis (Advanced):
A comparative study of triazole derivatives reveals:
How can computational modeling predict interactions with biological targets?
Q. Advanced Methodological Approach :
- Molecular docking (AutoDock Vina) : Simulate binding to fungal lanosterol 14α-demethylase (CYP51). Cyanomethyl forms a critical H-bond with heme iron .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
- QSAR models : Use Hammett constants (σ) to correlate substituent electronics with bioactivity .
How should researchers address contradictions in reported bioactivity data?
Q. Advanced Data Analysis :
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) .
- Purity validation : Use HPLC-MS to rule out impurities (>99% purity required) .
- Solubility effects : Test activity in multiple solvents (e.g., DMSO vs. saline) .
What are the stability profiles of this compound under varying conditions?
Q. Basic :
Q. Advanced :
- Hydrolytic stability : Monitor via ¹H NMR in D₂O; cyanomethyl hydrolyzes to carboxylate at pH >9 .
- Oxidative resistance : LC-MS detects no degradation after 72 hrs in H₂O₂ (1% v/v) .
How does this compound compare industrially to other triazole derivatives?
Q. Advanced Comparative Analysis :
| Application | Cyanomethyl Derivative | Chloro Derivative |
|---|---|---|
| Agricultural fungicide | 10x lower EC₅₀ | Higher toxicity |
| Drug intermediate | Higher yield (82%) | Lower scalability |
| The cyanomethyl group offers a balance of efficacy and synthetic feasibility . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
